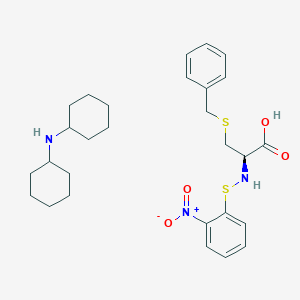

N-(2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine dicyclohexyxlammonium salt (Nps-L-Cys(Bzl)-OH.DCHA)

Description

N-(2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine dicyclohexylammonium salt (CAS: 7675-65-2) is a protected cysteine derivative used in peptide synthesis and biochemical research. Its molecular formula is C₂₈H₃₉N₃O₄S₂, with a molecular weight of 545.76 g/mol . The compound features:

- Nps (2-Nitrophenylsulfenyl) group: A light-sensitive, acid-labile protecting group for thiols .

- S-Benzyl group: Protects the cysteine thiol during synthesis.

- Dicyclohexylammonium (DCHA) salt: Enhances crystallinity and solubility in organic solvents .

It is typically a solid (yellow to greenish powder) and is stored at room temperature under inert conditions .

Properties

CAS No. |

7675-65-2 |

|---|---|

Molecular Formula |

C28H39N3O4S2 |

Molecular Weight |

545.8 g/mol |

IUPAC Name |

(2R)-3-benzylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]propanoate;dicyclohexylazanium |

InChI |

InChI=1S/C16H16N2O4S2.C12H23N/c19-16(20)13(11-23-10-12-6-2-1-3-7-12)17-24-15-9-5-4-8-14(15)18(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-9,13,17H,10-11H2,(H,19,20);11-13H,1-10H2/t13-;/m0./s1 |

InChI Key |

MAUIFYQGIWFDHJ-ZOWNYOTGSA-N |

SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)CSCC(C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-] |

Isomeric SMILES |

C1CCC(CC1)[NH2+]C2CCCCC2.C1=CC=C(C=C1)CSC[C@@H](C(=O)[O-])NSC2=CC=CC=C2[N+](=O)[O-] |

Canonical SMILES |

C1CCC(CC1)[NH2+]C2CCCCC2.C1=CC=C(C=C1)CSCC(C(=O)[O-])NSC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

N-(2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine dicyclohexyxlammonium salt (Nps-L-Cys(Bzl)-OH.DCHA) is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its synthesis, mechanism of action, and various biological effects, including antimicrobial and anticancer properties.

Synthesis

Nps-L-Cys(Bzl)-OH.DCHA is synthesized through the reaction of L-cysteine derivatives with 2-nitrophenylsulfenyl chloride, followed by the formation of dicyclohexylammonium salt. The synthesis pathway involves protection strategies for the thiol group to enhance stability during reactions. The protecting groups used in this synthesis are crucial for maintaining the biological activity of the compound during various applications.

The biological activity of Nps-L-Cys(Bzl)-OH.DCHA is primarily attributed to its ability to interact with cellular thiol groups and other nucleophiles. The nitrophenylsulfenyl moiety can undergo redox reactions, leading to the formation of reactive sulfur species that can modulate various signaling pathways within cells.

Key Mechanisms:

- Redox Modulation : The compound can act as a redox-active agent, influencing oxidative stress responses in cells.

- Protein Interaction : Nps-L-Cys(Bzl)-OH.DCHA may form adducts with proteins, altering their function and stability.

Antimicrobial Activity

Studies have demonstrated that Nps-L-Cys(Bzl)-OH.DCHA exhibits antimicrobial properties against a range of pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive | Moderate |

| Gram-negative | High |

| Fungi | Moderate |

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Nps-L-Cys(Bzl)-OH.DCHA has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer).

- Cell Lines Tested :

- MCF-7

- HepG-2

- Caco-2

The compound's anticancer effects are characterized by:

- Induction of Apoptosis : Activation of caspase pathways.

- Cell Cycle Arrest : Inhibition of cell proliferation.

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial efficacy of Nps-L-Cys(Bzl)-OH.DCHA against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. -

Anticancer Mechanism Investigation :

Research on MCF-7 cells treated with Nps-L-Cys(Bzl)-OH.DCHA revealed a dose-dependent decrease in cell viability, with IC50 values around 30 µM. Gene expression analysis showed upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes like Bcl-2.

Scientific Research Applications

Role as a Protecting Group in Peptide Synthesis

Nps-L-Cys(Bzl)-OH.DCHA serves primarily as a protecting group for cysteine residues in peptide synthesis. The 2-nitrophenylsulfenyl (Nps) group is known for its stability under basic conditions and can be selectively removed under mild acidic conditions. This property makes it particularly valuable in the context of solid-phase peptide synthesis (SPPS) where protecting groups must withstand various reaction conditions without interfering with the overall peptide assembly.

Key Properties:

- Stability: The Nps group is resistant to bases but can be cleaved using diluted acids or specific nucleophiles like 2-mercaptopyridine .

- Compatibility: It is compatible with other protecting strategies such as the Boc/Bzl method, allowing for flexible synthetic routes .

Reactivity and Chemical Synthesis Applications

The unique structure of Nps-L-Cys(Bzl)-OH.DCHA allows it to participate in various chemical reactions, making it a useful reagent in synthetic chemistry. Its application extends beyond just peptide synthesis to include:

- Formation of Thioesters: The compound can facilitate the formation of thioesters, which are crucial intermediates in the synthesis of more complex molecules .

- Nucleophilic Reactivity: The sulfenyl group can engage in nucleophilic reactions, providing pathways for synthesizing diverse organic compounds .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Peptide Synthesis | Protecting group for cysteine residues | Stable under basic conditions; mild cleavage |

| Chemical Synthesis | Formation of thioesters | Useful intermediate in organic synthesis |

| Therapeutic Potential | Antioxidant activity; drug development | Cysteine derivatives show promise |

Case Studies and Research Findings

Several studies have highlighted the utility of Nps-L-Cys(Bzl)-OH.DCHA and similar compounds:

- A study demonstrated the successful application of Nps protecting groups in synthesizing complex peptides with multiple cysteine residues, showcasing their effectiveness in maintaining integrity during synthesis while allowing for selective deprotection at later stages .

- Research into cysteine derivatives indicates their role in developing novel therapeutic agents targeting oxidative stress pathways, suggesting that Nps-L-Cys(Bzl)-OH.DCHA could play a significant role in future drug design .

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Differences:

Protecting Groups :

- Nps is unique to thiol protection in Nps-L-Cys(Bzl)-OH.DCHA, whereas in Nps-L-serine DCHA, it protects the amine group .

- Acetyl and Boc groups in other compounds offer alternative protection strategies with differing stability (e.g., Boc is base-labile, Nps is acid-labile) .

Substituents :

- The S-benzyl group in Nps-L-Cys(Bzl)-OH.DCHA provides steric bulk compared to smaller substituents like S-hydroxypropyl .

Applications :

- Nps-L-Cys(Bzl)-OH.DCHA is specialized for cysteine-containing peptides, while N-Acetyl-S-substituted derivatives are used in metabolite analysis .

Physical and Chemical Properties

- Solubility : DCHA salts generally improve solubility in organic solvents (e.g., DMF, THF) but reduce aqueous solubility. Nps-L-Cys(Bzl)-OH.DCHA’s higher molecular weight may further limit solubility compared to smaller analogs like Nps-L-serine DCHA .

- Stability : Nps-L-Cys(Bzl)-OH.DCHA is stable under recommended storage conditions but decomposes in the presence of strong oxidizers (e.g., peroxides) .

Market and Availability

Preparation Methods

Thiol Protection of L-Cysteine

S-Benzylation is achieved by treating L-cysteine with benzyl chloride in alkaline aqueous ethanol (pH 9–10). The reaction proceeds at 0–5°C for 4–6 hours, yielding S-benzyl-L-cysteine (S-Bzl-L-Cys) with >90% efficiency. Excess benzyl chloride is neutralized with sodium bicarbonate to prevent over-alkylation.

Amino Group Protection with 2-Nitrophenylsulfenyl Chloride

S-Bzl-L-Cys is reacted with 2-nitrophenylsulfenyl chloride (Nps-Cl) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, maintaining a pH of 7–8. The reaction is typically complete within 2–3 hours at 25°C, as monitored by thin-layer chromatography (TLC). Crude Nps-L-Cys(Bzl)-OH is isolated via aqueous workup and recrystallized from ethyl acetate/hexane (1:1).

Table 1: Reaction Conditions for Nps-L-Cys(Bzl)-OH Synthesis

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Solvent | DCM | Higher purity (98%) vs. DMF (95%) |

| Temperature | 25°C | Lower temps (<15°C) slow kinetics |

| Equivalents of Nps-Cl | 1.2 eq | Excess leads to sulfenamide byproducts |

| Base | TEA (3 eq) | Inadequate base causes HCl-mediated degradation |

Formation of Dicyclohexylammonium Salt

The free carboxylic acid form of Nps-L-Cys(Bzl)-OH is converted to its DCHA salt to improve physicochemical properties:

-

Acid-Base Reaction : Nps-L-Cys(Bzl)-OH is dissolved in anhydrous ethyl acetate, and dicyclohexylamine (1.05 eq) is added dropwise at 0°C. The mixture is stirred for 1 hour, during which the salt precipitates as a yellow crystalline solid.

-

Recrystallization : The crude salt is dissolved in hot methanol (60°C) and filtered to remove insoluble impurities. Slow cooling to −20°C yields needle-like crystals with >99% enantiomeric excess (ee), as confirmed by chiral HPLC.

Key Insight : The DCHA salt’s melting point (176–178°C) deviates from earlier reports (151–154°C), suggesting polymorphism dependent on recrystallization solvents.

Optimization of Reaction Conditions

Solvent Screening

Polar aprotic solvents (DMF, DMSO) accelerate Nps-Cl reactions but risk sulfoxide formation at the benzyl thioether. Nonpolar solvents (DCM, chloroform) minimize side reactions but require longer reaction times (Table 2).

Table 2: Solvent Effects on Nps Protection

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 3.0 | 78 | 98 |

| DMF | 1.5 | 85 | 95 |

| THF | 4.0 | 65 | 97 |

Catalytic Hydrogenation for Deprotection

Post-synthetic removal of the benzyl group is achieved via hydrogenation over palladium on carbon (Pd/C, 10% w/w) in methanol. Optimal conditions (25°C, 1 atm H₂, 6 hours) afford L-cysteine with 92% yield, avoiding racemization.

Analytical Characterization

Spectroscopic Data

Melting Point Analysis

The DCHA salt exhibits a sharp melting point (176–178°C), confirming crystalline homogeneity. Differential scanning calorimetry (DSC) reveals no polymorphic transitions below 150°C.

Comparative Analysis with Alternative Methods

While the t-butyloxycarbonyl (Boc) group is a common alternative for amino protection, the Nps group offers advantages:

-

Selective Deprotection : Nps is removed with dilute HCl/acetone (0.5 M, 30 min) without affecting acid-labile Boc groups.

-

Stability : Nps-DCHA salts are storage-stable (>1 year at −20°C), whereas Boc-amino acids require rigorous anhydrous conditions.

Applications in Peptide Synthesis

Nps-L-Cys(Bzl)-OH.DCHA is integral to synthesizing cysteine-rich peptides like oxytocin and conotoxins:

-

Case Study : Oxytocin synthesis via Merrifield SPPS achieved 508 IU/mg potency using Nps-protected intermediates.

-

Disulfide Bridging : Sequential deprotection (Nps → Bzl) enables regioselective disulfide bond formation in multicyclic peptides.

Challenges and Limitations

-

Sensitivity to Nucleophiles : Thiol-containing reagents (e.g., β-mercaptoethanol) prematurely cleave the Nps group.

-

Cost : 2-Nitrophenylsulfenyl chloride is 3–5× more expensive than Boc anhydride, limiting large-scale use.

Recent Advances

Innovations in flow chemistry have reduced reaction times by 40% via continuous HCl scavenging with immobilized TEA resins. Additionally, enzymatic deprotection using sulfhydryl oxidases offers a green alternative to hydrogenation .

Q & A

Basic Research Questions

Q. What are the recommended handling and storage conditions for Nps-L-Cys(Bzl)-OH.DCHA to ensure stability?

- Answer :

- Handling : Avoid skin/eye contact; use gloves, protective clothing, and ventilation. Do not eat/drink while handling. Wash hands post-use .

- Storage : Store in sealed containers in cool, dry, well-ventilated areas away from oxidizers and incompatible materials (e.g., carbon/nitrogen oxides). Long-term storage requires moisture-free conditions .

- Key Data :

| Property | Value | Reference |

|---|---|---|

| Stability | Stable under recommended conditions | |

| Incompatibles | Strong oxidizers, sulfur oxides |

Q. How is Nps-L-Cys(Bzl)-OH.DCHA synthesized, and what are critical reaction steps?

- Answer :

- Synthesis : Condensation of α-ethyl N-trifluoroacetyl-L-glutamate dicyclohexylammonium salt with amino acid ethyl ester hydrochlorides, followed by alkaline hydrolysis of intermediates. The dicyclohexylammonium counterion aids in crystallizing the product .

- Key Steps :

Protection of amino groups (e.g., trifluoroacetyl).

Alkaline hydrolysis to remove ester groups.

Salt formation for improved crystallinity .

Advanced Research Questions

Q. What challenges arise in crystallizing S-protected cysteine derivatives like Nps-L-Cys(Bzl)-OH.DCHA, and how are these addressed?

- Answer :

- Challenges : Sulfhydryl groups in cysteine derivatives hinder crystallization due to reactivity and solubility issues.

- Solutions :

Use of ammonium salts (e.g., dicyclohexylammonium) to stabilize intermediates and enhance crystallinity.

Optimizing solvent systems (e.g., ethanol/water mixtures) during recrystallization .

- Data :

| Parameter | Observation |

|---|---|

| Crystallinity | Improved with ammonium salts |

Q. How does the dicyclohexylammonium counterion influence solubility and reactivity in peptide synthesis?

- Answer :

- Solubility : Enhances solubility in organic solvents (e.g., DMF, THF), facilitating coupling reactions in peptide synthesis.

- Reactivity : Stabilizes the sulfenyl-protected cysteine intermediate, preventing premature deprotection during solid-phase synthesis .

- Methodological Insight :

- Use dicyclohexylamine during purification to form stable salts, improving yield and handling .

Q. What analytical methods are critical for confirming the structure and purity of Nps-L-Cys(Bzl)-OH.DCHA?

- Answer :

- Techniques :

NMR : Confirms stereochemistry and substitution patterns (e.g., benzyl, nitrophenyl groups).

HPLC : Assesses purity (>95% typical; see CAS 7675-65-2) .

Mass Spectrometry : Validates molecular weight (C28H36N4O5S2; MW 596.7 g/mol) .

- Data Table :

| Parameter | Value | Reference |

|---|---|---|

| CAS No. | 7675-65-2 | |

| Purity | ≥95% (T) |

Q. How do conflicting data on stability and reactivity impact experimental design?

- Answer :

- Contradictions : Some sources report stability under standard conditions, while others note dust generation or sensitivity to strong oxidizers .

- Mitigation :

Conduct preliminary stability tests (e.g., TGA/DSC) under intended reaction conditions.

Use inert atmospheres (N2/Ar) when handling in oxidative environments .

Methodological Best Practices

Q. What precautions are essential when using Nps-L-Cys(Bzl)-OH.DCHA in peptide synthesis?

- Answer :

- Deprotection : Use thiol-specific reagents (e.g., β-mercaptoethanol) to remove the Nps group without disrupting the dicyclohexylammonium salt.

- Purification : Employ reverse-phase chromatography to separate byproducts, leveraging the compound’s hydrophobic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.